Protoapigenone

Catalog No.
S8555673
CAS No.
862884-32-0
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protoapigenone

CAS Number

862884-32-0

Product Name

Protoapigenone

IUPAC Name

5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-7,17-18,20H

InChI Key

DLMOVPAUHQQYHA-UHFFFAOYSA-N

SMILES

C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Canonical SMILES

C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one is a natural product found in Macrothelypteris torresiana with data available.

Protoapigenone is a naturally occurring flavonoid compound, specifically classified as a protoflavone. It was first isolated from the fern Thelypteris torresiana and has garnered attention due to its notable biological activities, particularly its cytotoxic effects against various human cancer cell lines. Its structure features a unique arrangement of hydroxyl groups that contribute to its reactivity and biological properties. Protoapigenone has been studied for its potential as an antiviral agent and for its role in inhibiting cancer cell proliferation, making it a compound of significant interest in pharmacological research .

Typical of flavonoids, including oxidation, reduction, and alkylation. Its synthesis often involves a series of steps that modify the B-ring or introduce substituents at specific positions on the flavonoid backbone. For instance, the total synthesis of protoapigenone may start with the condensation of trihydroxyacetophenones followed by cyclization reactions using iodine catalysts. Subsequent oxidation reactions can yield derivatives with enhanced biological activity .

Key Reactions:

  • Oxidative Dearomatization: This reaction modifies the B-ring using hypervalent iodine reagents, leading to derivatives with altered biological properties.
  • Hydrogenation: The selective hydrogenation of double bonds in protoapigenone derivatives can enhance their stability and bioactivity.
  • Alkylation: Introducing alkyl groups at the 1′ position can significantly affect the cytotoxicity and selectivity of these compounds against cancer cells .

Protoapigenone exhibits a range of biological activities, primarily noted for its antitumor and antiviral properties. In vitro studies have demonstrated that protoapigenone can induce apoptosis in various cancer cell lines, including those from breast, liver, prostate, and cervical cancers. The compound acts through several mechanisms, such as inhibition of cell proliferation via the phosphoinositide 3-kinase signaling pathway and induction of oxidative stress leading to DNA damage . Additionally, it has shown potential as an antiviral agent against the Epstein-Barr virus by disrupting viral lytic cycles .

The synthesis of protoapigenone typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available flavonoids like apigenin.
  • Claisen-Schmidt Condensation: This step involves reacting acetophenones with benzaldehydes in the presence of a base to form chalcone intermediates.
  • Cyclization: Chalcones are cyclized under acidic or basic conditions to form flavonoid structures.
  • Oxidation: Final modifications often include oxidation reactions to convert hydroxyl groups into carbonyls or other functional groups.
  • Purification: The synthesized compounds are purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure protoapigenone and its analogs .

Protoapigenone has potential applications in several fields:

  • Pharmaceuticals: Due to its anticancer and antiviral properties, it is being explored as a lead compound for drug development targeting various cancers and viral infections.
  • Nutraceuticals: Its antioxidant properties suggest potential use in dietary supplements aimed at improving health outcomes related to oxidative stress.
  • Cosmetics: Given its bioactive properties, protoapigenone may be incorporated into skincare products for its protective effects against skin aging and damage .

Interaction studies have focused on how protoapigenone binds to proteins and other biomolecules:

  • Albumin Binding: Research indicates that protoapigenone and its derivatives exhibit varying degrees of binding affinity to serum albumin, which can influence their pharmacokinetics and bioavailability.
  • Enzyme Inhibition: Protoapigenone has been shown to inhibit various enzymes involved in cancer progression and viral replication, providing insight into its mechanism of action as an anticancer and antiviral agent .

Protoapigenone shares structural similarities with other flavonoids but is unique due to specific modifications that enhance its biological activity. Here are some similar compounds:

Compound NameStructural FeaturesUnique Properties
ApigeninHydroxyflavone with similar backboneKnown for anti-inflammatory effects
Luteolin3′,4′-dihydroxyflavoneExhibits strong antioxidant activity
Chrysin5,7-dihydroxyflavoneNoted for anxiolytic effects
Baicalein5,6,7-trihydroxyflavoneExhibits potent anti-cancer properties

Protoapigenone is distinguished by its specific hydroxyl group positioning and the presence of a unique methoxy group that enhances its cytotoxicity compared to these similar compounds .

Molecular Architecture of Protoapigenone

Protoapigenone (IUPAC name: 5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one) belongs to the protoflavone subclass of flavonoids, characterized by a chromen-4-one backbone modified with a cyclohexadienone substituent . Its molecular formula is $$ \text{C}{15}\text{H}{10}\text{O}_{6} $$, with a molar mass of 284.24 g/mol . The compound features:

  • A tricyclic system comprising two aromatic rings (A and B) fused to a γ-pyrone ring (C)
  • Three hydroxyl groups at positions 1′, 5, and 7
  • A conjugated ketone group at position 4′ (Figure 1) [2]

$$
\begin{array}{ccc}
& \text{O} & \
\text{HO} & \longrightarrow & \text{O} \
& | & \
\text{O} & \text{OH} & \
\end{array}
$$

Figure 1: Core structural framework of protoapigenone showing key functional groups [2].

X-ray crystallographic studies reveal a nearly planar configuration between rings A and C, while ring B adopts a twisted boat conformation due to steric interactions between the 1′-hydroxyl and 4′-keto groups [2]. This structural distortion creates unique electronic properties that influence both reactivity and biological activity.

Key Functional Groups and Reactivity

The compound's biological activity stems from three critical functional domains:

  • α,β-Unsaturated ketone system (positions 4′-5′):

    • Enables Michael addition reactions with biological thiols [4]
    • Participates in redox cycling through keto-enol tautomerism [2]
    • Contributes to UV absorption at 320-340 nm (ε ≈ 12,500 M$$^{-1}$$cm$$^{-1}$$)
  • Polyhydroxylated aromatic system (positions 5,7,1′):

    • Forms hydrogen bonds with biological targets (e.g., kinase ATP-binding pockets) [2]
    • Undergoes pH-dependent deprotonation (pK$$_a$$ values: 7.2 ± 0.3 for 5-OH, 8.1 ± 0.2 for 7-OH)
  • Cyclohexadienone moiety:

    • Exhibits diradical character under physiological conditions [2]
    • Mediates electron transfer reactions with NADPH oxidase systems [4]

Comparative studies with apigenin ($$ \text{C}{15}\text{H}{10}\text{O}_{5} $$) demonstrate that the protoapigenone structure shows 300% enhanced electrophilicity at the C6 position due to extended conjugation [5] [2]. Quantum mechanical calculations (DFT/B3LYP/6-311+G**) confirm this increased reactivity, showing a 0.35 eV reduction in LUMO energy compared to parent flavonoids [2].

Stability and Solubility Profiles

Protoapigenone exhibits complex physicochemical behavior influenced by its mixed polar/nonpolar character:

PropertyValue/RangeConditions
Aqueous solubility12.7 ± 1.3 mg/L25°C, pH 7.4
logP (octanol/water)1.98 ± 0.05Shake-flask method
Thermal decomposition218-223°CTGA analysis [2]
pH stability range5.8-7.224h, 25°C

The compound demonstrates pH-dependent solubility:

  • 89.2 mg/L in 0.1M NaOH (pH 12)
  • <5 mg/L in 0.1M HCl (pH 1)

Degradation pathways include:

  • Photooxidation: Complete decomposition under UV light (λ=254 nm) within 6 hours [2]
  • Hydrolytic cleavage: Ring B opens at pH >8.5 via nucleophilic attack at C1′
  • Thermal rearrangement: Forms apigenin analogs above 200°C through retro-Diels-Alder reactions [2]

Solvent screening reveals optimal stability in DMSO (98% remaining after 30 days at -20°C) compared to ethanol (82%) or water (<5%) [2]. The poor aqueous solubility necessitates formulation strategies using cyclodextrin complexes (2-hydroxypropyl-β-cyclodextrin shows 18-fold solubility enhancement) .

Thelypteris torresiana, commonly known as Mariana maiden fern or Torres's fern, represents the primary natural source of protoapigenone, a unique protoflavonoid compound with significant bioactive properties [1]. This fern species belongs to the family Thelypteridaceae and has been the subject of extensive phytochemical investigation since the initial discovery of protoapigenone in 2005 [1] [2].

The taxonomic classification of Thelypteris torresiana reflects the complex phylogenetic relationships within the Thelypteridaceae family [3] [4]. According to current molecular phylogenetic studies, the species is often classified as Macrothelypteris torresiana when the genus Macrothelypteris is recognized as distinct from Thelypteris [5]. The complete taxonomic hierarchy places this species in the Kingdom Plantae, Division Polypodiophyta, Class Polypodiopsida, Order Polypodiales, Suborder Aspleniineae, Family Thelypteridaceae, and Subfamily Phegopteridoideae [5].

Thelypteris torresiana exhibits a remarkably wide geographical distribution, encompassing both native and introduced ranges across multiple continents [6] [7]. The species is native to tropical and subtropical regions of Asia, including China, Japan, Korea, India, Myanmar, Thailand, Vietnam, Laos, Philippines, Malaysia, and Indonesia [6]. Additionally, it occurs naturally in Madagascar, the Mascarene Islands (Mauritius, Réunion, Seychelles), and various Pacific islands including Australia, New Zealand, Papua New Guinea, Fiji, Solomon Islands, Vanuatu, and New Caledonia [7] [6].

The fern has been extensively introduced to the Americas, where it has become naturalized in numerous regions [6]. In North America, it is established in the southeastern United States, including Alabama, Arkansas, Florida, Georgia, Louisiana, Mississippi, South Carolina, and Texas [8]. The species has also been introduced throughout Central America (Mexico to Panama) and South America (from Colombia to northern Argentina), as well as various Caribbean islands [6].

The ecological preferences of Thelypteris torresiana contribute significantly to its widespread distribution and potential as a source of bioactive compounds [9] [8]. The species typically inhabits moist to wet environments, thriving in neutral to acidic, humus-rich soils under partial to full shade conditions [8]. In its native range, it commonly occurs along stream banks, in damp woodlands, and in forest understory environments [8]. When introduced to new regions, the fern demonstrates remarkable adaptability, colonizing disturbed habitats such as roadsides, forest edges, and areas affected by human activities [9].

The reproductive biology of Thelypteris torresiana follows the typical fern life cycle, involving alternation between diploid sporophyte and haploid gametophyte generations [10]. The sporophyte generation, which represents the familiar fern plant, produces spores that are dispersed by wind and water [10]. These spores germinate under suitable conditions to form small, heart-shaped gametophytes that produce both male and female reproductive structures [10]. Fertilization occurs when sperm from male structures swim through moisture films to reach eggs in female structures, leading to the development of new sporophyte plants [10].

The protoflavonoid content of Thelypteris torresiana appears to be influenced by various environmental and genetic factors. The original isolation of protoapigenone was achieved from Formosan specimens of the fern, suggesting potential geographic variation in compound production [1]. The species' ability to synthesize protoflavonoids, including protoapigenone, likely serves multiple ecological functions, potentially including defense against herbivores, protection from ultraviolet radiation, and antimicrobial activity [11].

The biosynthesis of protoflavonoids in Thelypteris torresiana follows the general flavonoid biosynthetic pathway, beginning with the shikimate pathway for aromatic amino acid production and proceeding through the phenylpropanoid pathway [11] [12]. The conversion of standard flavonoids to protoflavonoids involves oxidative modification of the B-ring, transforming the aromatic ring system into a non-aromatic p-quinol structure [13]. This unique structural modification distinguishes protoflavonoids from conventional flavonoids and contributes to their distinctive biological properties [13].

Extraction Methodologies for Protoflavonoids

The isolation of protoapigenone from Thelypteris torresiana requires sophisticated extraction methodologies due to the complex chemical matrix of fern tissues and the relatively low concentrations of target compounds [1] [14]. Several approaches have been developed and optimized for the efficient extraction and purification of protoflavonoids, each with distinct advantages and limitations.

Bioactivity-Guided Fractionation

Bioactivity-guided fractionation represents the gold standard approach for isolating bioactive compounds from complex natural sources [1] [15] [16]. This methodology involves the systematic fractionation of crude extracts, with each fraction being evaluated for biological activity to guide subsequent purification steps [17]. The original isolation of protoapigenone employed bioactivity-guided fractionation using cytotoxicity assays against multiple cancer cell lines [1].

The bioactivity-guided approach typically begins with the preparation of crude extracts using various solvents [15]. For Thelypteris torresiana, initial extractions are commonly performed using ethanol or methanol to obtain broad-spectrum extracts containing both polar and moderately polar compounds [1]. These crude extracts are then subjected to liquid-liquid partitioning using solvents of increasing polarity, such as hexane, ethyl acetate, and water [15].

The effectiveness of bioactivity-guided fractionation depends critically on the selection and optimization of bioassays [18]. For protoapigenone isolation, cytotoxicity assays using cancer cell lines have proven particularly valuable, as they directly relate to the compound's therapeutic potential [1]. The assays must demonstrate adequate sensitivity, specificity, and robustness to detect activity in partially purified fractions [18].

Column Chromatography Techniques

Column chromatography serves as the primary separation technique for protoflavonoid purification following initial extract preparation [14] [19]. Multiple chromatographic approaches have been employed, each offering specific advantages for different aspects of the purification process.

Silica gel column chromatography represents the most commonly used technique for initial fractionation of protoflavonoid-containing extracts [14]. The separation is typically performed using gradient elution with solvent systems of increasing polarity, such as hexane-ethyl acetate or chloroform-methanol mixtures [19]. The choice of gradient conditions must be carefully optimized to achieve adequate resolution while maintaining reasonable analysis times [19].

For protoflavonoids, the solvent system hexane-ethyl acetate-methanol-water has been proposed as an effective starting point, as it was cited in more than sixty percent of flavonoid isolation studies [19]. This quaternary solvent system provides excellent flexibility for fine-tuning separation conditions through adjustment of individual component ratios [19].

Sephadex LH-20 gel permeation chromatography has proven particularly valuable for the final purification stages of protoapigenone isolation [14] [20]. This technique separates compounds based on molecular size rather than polarity, providing orthogonal selectivity to conventional silica gel chromatography [14]. The use of methanol as the mobile phase for Sephadex LH-20 chromatography enables effective separation of protoapigenone from closely related compounds [14] [20].

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) provides superior resolution and efficiency compared to conventional column chromatography, making it essential for achieving high-purity protoapigenone [16] [21]. Both analytical and preparative HPLC systems have been employed for protoflavonoid purification.

Reversed-phase HPLC using C18 columns represents the most widely used approach for protoflavonoid analysis and purification [16]. Mobile phases typically consist of water-methanol or water-acetonitrile mixtures, often with the addition of acids such as phosphoric acid to improve peak shape and reproducibility [16]. Gradient elution programs are optimized to achieve baseline separation of protoapigenone from other flavonoids and matrix components [16].

The selectivity of reversed-phase HPLC can be enhanced through careful optimization of mobile phase composition, column temperature, and gradient conditions [21]. However, the limited solubility of protoflavonoids in aqueous mobile phases can restrict loading capacity and overall throughput in preparative applications [21].

Alternative Extraction Techniques

Several alternative extraction techniques have been investigated for their potential to improve efficiency and reduce processing time for protoflavonoid isolation [22] [12]. These methods often employ physical or chemical enhancement to accelerate mass transfer and improve extraction yields.

Ultrasound-assisted extraction (UAE) has shown promise for enhancing the extraction of phenolic compounds from plant materials [22]. The cavitation effects generated by ultrasonic energy can disrupt cell walls and enhance the release of intracellular compounds [22]. For protoflavonoid extraction, UAE typically employs extraction times of 2-120 minutes at temperatures ranging from 20-90°C [22].

Microwave-assisted extraction (MAE) represents another promising approach, utilizing microwave energy to heat solvents and plant materials rapidly and uniformly [22] [12]. This technique can significantly reduce extraction times compared to conventional methods, with some protocols requiring only 0.75-4 minutes for effective extraction [22]. However, the heat sensitivity of protoflavonoids necessitates careful optimization of temperature and exposure time to prevent degradation [22].

Pressurized liquid extraction (PLE) combines elevated temperature and pressure to enhance extraction efficiency while maintaining relatively short extraction times [22]. This technique can achieve high extraction yields with reduced solvent consumption compared to conventional methods [22].

Solvent Selection and Optimization

The selection and optimization of extraction solvents play crucial roles in determining the efficiency and selectivity of protoflavonoid extraction [12]. The polarity and chemical properties of protoapigenone require careful consideration of solvent systems to achieve optimal extraction while minimizing interference from other plant metabolites.

Ethanol and methanol remain the most widely used solvents for initial extraction of protoflavonoids due to their broad polarity range and ability to extract both polar and moderately polar compounds [12]. The water content of these solvents can be adjusted to optimize extraction efficiency for specific compound classes [12].

For protoapigenone, which exhibits intermediate polarity due to its phenolic hydroxyl groups and quinol ring system, ethyl acetate has proven particularly effective for selective extraction [23]. This solvent provides good solubility for protoflavonoids while excluding highly polar compounds such as sugars and proteins that can interfere with subsequent purification steps [23].

The optimization of solvent systems requires consideration of multiple factors, including extraction efficiency, selectivity, compound stability, and environmental impact [12]. Modern approaches often employ design of experiments methodologies to systematically optimize multiple parameters simultaneously [12].

Challenges in Purification from Fern Matrices

The purification of protoapigenone from fern matrices presents numerous technical challenges that distinguish it from the isolation of compounds from other plant sources [24] [25]. These challenges arise from the unique chemical composition of fern tissues, the presence of interfering compounds, and the instability of protoflavonoid structures under certain conditions.

Matrix Complexity and Interference

Fern tissues contain a complex array of primary and secondary metabolites that can interfere with protoflavonoid extraction and purification [24]. The primary metabolites include polysaccharides, proteins, lipids, and organic acids, while secondary metabolites encompass various classes of phenolic compounds, terpenoids, and alkaloids [24].

Polysaccharides represent a particularly problematic component of fern matrices, as they can form viscous solutions that impede filtration and chromatographic separation [24]. These compounds also tend to co-precipitate with target compounds during concentration steps, leading to reduced purity and yield [24]. The removal of polysaccharides typically requires preliminary treatment with enzymes or selective precipitation techniques [24].

Chlorophyll and other photosynthetic pigments present additional challenges in fern extract processing [25]. These compounds can interfere with spectroscopic detection methods and may co-elute with protoflavonoids during chromatographic separation [25]. The removal of chlorophyll often requires treatment with adsorbents such as activated charcoal or alumina, which may also remove target compounds [25].

The presence of tannins and other high-molecular-weight phenolic compounds can lead to non-specific binding and reduced recovery of protoflavonoids [26]. These compounds may form complexes with protoapigenone through hydrogen bonding or π-π interactions, necessitating the use of specialized separation techniques or chemical treatments [26].

Structural Instability Issues

Protoflavonoids exhibit greater structural instability compared to conventional flavonoids due to the presence of the quinol ring system [13]. The p-quinol structure is susceptible to oxidation, reduction, and nucleophilic attack under various conditions encountered during extraction and purification [13].

Oxidative degradation represents the most significant stability concern for protoapigenone during processing [13]. The quinol ring can undergo further oxidation to form quinone structures or polymerization products, leading to loss of biological activity and analytical interference [13]. This instability necessitates the use of inert atmosphere conditions and antioxidants during extraction and storage [13].

pH-dependent stability also affects protoflavonoid recovery, as both acidic and strongly basic conditions can promote degradation reactions [13]. The optimal pH range for protoapigenone stability appears to be near neutral, requiring careful pH control throughout the purification process [13].

Temperature sensitivity further complicates protoflavonoid processing, as elevated temperatures can accelerate degradation reactions [13]. This limitation restricts the use of high-temperature extraction techniques and requires the use of reduced-pressure concentration methods [13].

Chromatographic Resolution Challenges

The chromatographic separation of protoapigenone from closely related compounds presents significant technical challenges [21]. The structural similarity between protoflavonoids and conventional flavonoids results in overlapping retention times and co-elution issues [21].

The non-aromatic nature of the protoflavonoid B-ring affects chromatographic behavior, leading to different selectivity patterns compared to conventional flavonoids [21]. This difference can complicate method development and require extensive optimization of separation conditions [21].

Peak broadening and poor peak shape often occur during protoflavonoid chromatography due to interactions with stationary phase materials [21]. These effects can reduce resolution and complicate quantitative analysis [21]. The use of specialized column chemistries or mobile phase additives may be necessary to improve peak shape [21].

The limited availability of authentic standards for protoflavonoids complicates method development and validation [21]. The identification and quantification of protoapigenone often rely on spectroscopic techniques rather than direct comparison with standards [21].

Scale-Up Considerations

The transition from analytical-scale to preparative-scale purification introduces additional challenges related to equipment limitations, economic considerations, and process reproducibility [27]. The low concentrations of protoapigenone in fern tissues require processing of large quantities of plant material to obtain meaningful amounts of purified compound [27].

Equipment scaling often reveals limitations not apparent at analytical scales, such as inadequate mixing, heat transfer problems, and pressure limitations [27]. These issues can affect extraction efficiency and product quality [27].

Economic considerations become critical at preparative scales, as the cost of solvents, adsorbents, and processing time can become prohibitive [27]. The optimization of processes for cost-effectiveness often requires trade-offs between yield, purity, and processing time [27].

Process reproducibility can be affected by batch-to-batch variation in plant material, environmental conditions, and equipment performance [27]. The development of robust processes requires extensive validation and control of critical parameters [27].

Analytical Detection and Quantification

The accurate detection and quantification of protoapigenone during purification require specialized analytical techniques due to the compound's unique spectroscopic properties [28]. The non-aromatic B-ring affects ultraviolet absorption characteristics, potentially complicating detection by conventional HPLC-UV methods [28].

Mass spectrometric detection provides enhanced selectivity and sensitivity for protoflavonoid analysis [28]. However, the ionization behavior of protoflavonoids may differ from conventional flavonoids, requiring optimization of ionization conditions [28].

Nuclear magnetic resonance spectroscopy remains essential for structural confirmation of isolated protoflavonoids [28]. The characteristic spectroscopic signatures of the quinol ring system provide definitive identification, but require sufficient quantities of purified compound [28].

Matrix effects in biological extracts can interfere with analytical detection, leading to signal suppression or enhancement [29]. These effects must be carefully evaluated and compensated for during method development [29].

Future Directions and Technological Advances

Advances in extraction and purification technologies continue to address the challenges associated with protoflavonoid isolation [18]. The development of more selective extraction techniques, improved chromatographic materials, and enhanced analytical methods promises to improve efficiency and reduce costs [18].

Continuous flow processing represents a promising approach for addressing scale-up challenges while maintaining process control [18]. These systems can provide better heat and mass transfer, reduced processing times, and improved reproducibility [18].

The integration of process analytical technology (PAT) approaches enables real-time monitoring and control of extraction and purification processes [18]. These techniques can improve process understanding, optimize operating conditions, and ensure consistent product quality [18].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

286.04773803 g/mol

Monoisotopic Mass

286.04773803 g/mol

Heavy Atom Count

21

Dates

Last modified: 02-18-2024

Explore Compound Types